Pyrrolidine, 1-(N-phenylalanyl)-

Catalog No.
S1767665
CAS No.
56414-89-2
M.F
C2H5NO2
M. Wt
75.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine, 1-(N-phenylalanyl)-

CAS Number

56414-89-2

Product Name

Pyrrolidine, 1-(N-phenylalanyl)-

IUPAC Name

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one

Molecular Formula

C2H5NO2

Molecular Weight

75.07 g/mol

InChI

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1

InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N

solubility

greater than or equal to 100 mg/mL at 64° F (NTP, 1992)
249000 mg/L (at 25 °C)
3.32 M
249 mg/mL at 25 °C
Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water
Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g
100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether.
water solubility = 2.49X10+5 mg/l @ 25 °C
249.0 mg/mL
Soluble in water; Slightly soluble in ether
Slightly soluble (in ethanol)

Synonyms

Acid, Aminoacetic, Aminoacetic Acid, Calcium Salt Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Glycine, Glycine Carbonate (1:1), Monosodium Salt, Glycine Carbonate (2:1), Monolithium Salt, Glycine Carbonate (2:1), Monopotassium Salt, Glycine Carbonate (2:1), Monosodium Salt, Glycine Hydrochloride, Glycine Hydrochloride (2:1), Glycine Phosphate, Glycine Phosphate (1:1), Glycine Sulfate (3:1), Glycine, Calcium Salt, Glycine, Calcium Salt (2:1), Glycine, Cobalt Salt, Glycine, Copper Salt, Glycine, Monoammonium Salt, Glycine, Monopotassium Salt, Glycine, Monosodium Salt, Glycine, Sodium Hydrogen Carbonate, Hydrochloride, Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Phosphate, Glycine, Salt Glycine, Monoammonium, Salt Glycine, Monopotassium, Salt Glycine, Monosodium

Canonical SMILES

C(C(=O)[O-])[NH3+]

Pyrrolidine, 1-(N-phenylalanyl)- is a compound that features a pyrrolidine ring substituted with a phenylalanine moiety. Pyrrolidine itself is a five-membered cyclic secondary amine, characterized by the molecular formula C4H9NC_4H_9N. This compound is known for its structural versatility, allowing it to participate in various

Typical of secondary amines and pyrrolidine derivatives. Some key reactions include:

  • Nucleophilic Addition: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, facilitating the formation of enamines when reacting with carbonyl compounds such as aldehydes and ketones .
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, often employed in synthesizing alkaloids and other bioactive compounds .
  • Functionalization: The phenylalanine side chain allows for further functionalization, enabling the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .

Pyrrolidine derivatives, including 1-(N-phenylalanyl)-, have shown significant biological activity. The presence of the phenylalanine moiety contributes to:

  • Antimicrobial Properties: Some studies indicate that pyrrolidine compounds exhibit antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Neuroprotective Effects: Pyrrolidine derivatives are explored for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
  • Anticancer Activity: Research has highlighted certain pyrrolidine derivatives' ability to inhibit cancer cell proliferation, suggesting potential therapeutic applications in oncology .

The synthesis of Pyrrolidine, 1-(N-phenylalanyl)- can be achieved through various methods:

  • Direct Amination: One common approach involves the reaction of pyrrolidine with phenylalanine derivatives under acidic conditions. For example:
    text
    Pyrrolidine + Phenylalanine derivative → Pyrrolidine, 1-(N-phenylalanyl)-
  • Multi-Step Synthesis: A more complex synthesis may involve protecting groups and multiple reaction steps to ensure selectivity and yield. An example includes using trifluoroacetic acid and dichloromethane under controlled conditions .
  • Organocatalytic Methods: Recent advances have introduced organocatalytic methods that allow for enantioselective synthesis of pyrrolidine derivatives without the need for transition metals, enhancing sustainability and reducing toxic waste .

Pyrrolidine, 1-(N-phenylalanyl)- has several applications:

  • Pharmaceutical Development: Its structure makes it a valuable scaffold for drug development, particularly in creating new therapeutic agents targeting various diseases.
  • Biochemical Research: The compound is utilized in studies investigating enzyme interactions and metabolic pathways due to its ability to mimic natural substrates.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Interaction studies involving Pyrrolidine, 1-(N-phenylalanyl)- focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: To evaluate its biological activity against specific cell lines or microbial strains.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological properties .

Pyrrolidine, 1-(N-phenylalanyl)- shares structural similarities with various other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
ProlineAmino acidNaturally occurring; important in protein synthesis
PyrrolidinoneLactamExhibits different reactivity due to carbonyl group
N-MethylpyrrolidineAlkaloidEnhanced lipophilicity; used in drug design
2-PyrrolidinoneLactamUsed as a solvent; exhibits unique reactivity

Uniqueness of Pyrrolidine, 1-(N-phenylalanyl)-

The uniqueness of Pyrrolidine, 1-(N-phenylalanyl)- lies in its combination of the pyrrolidine ring with the phenylalanine side chain. This configuration not only enhances its biological activity but also allows for diverse synthetic transformations that are not typically available with simpler pyrrolidine derivatives. Furthermore, its potential applications in drug discovery highlight its significance within medicinal chemistry .

Traditional peptide coupling methodologies represent the most established route for synthesizing 1-(N-phenylalanyl)pyrrolidine, utilizing well-characterized coupling reagents and established reaction conditions [7] [10]. These approaches rely on the activation of the carboxylic acid functionality of phenylalanine derivatives followed by nucleophilic attack by pyrrolidine to form the desired amide bond.

Carbodiimide-Mediated Coupling Reactions

Dicyclohexylcarbodiimide-mediated coupling represents one of the earliest and most extensively studied approaches for amide bond formation in this system [43] [45]. The reaction proceeds through the formation of an O-acylurea intermediate, which subsequently reacts with pyrrolidine to yield the target compound [43]. However, this method suffers from several limitations including the formation of dicyclohexylurea byproducts and potential epimerization at the phenylalanine alpha-carbon through oxazolone formation [45].

The incorporation of 1-hydroxybenzotriazole as an additive significantly improves the efficiency of carbodiimide-mediated couplings while reducing epimerization levels [43] [45]. When coupling N-protected phenylalanine derivatives with pyrrolidine using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole, reaction yields typically range from 75-90% under optimized conditions [7] [10].

Uronium and Phosphonium Salt Coupling Systems

Modern peptide coupling approaches utilize uronium and phosphonium salts as highly efficient activating agents for carboxylic acids [44] [45]. 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate represents one of the most widely employed reagents for this transformation [2] [44].

The reaction mechanism involves the formation of benzotriazole active esters, which demonstrate enhanced reactivity compared to traditional carbodiimide-activated species [44] [45]. Under typical reaction conditions employing 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate with diisopropylethylamine in dimethylformamide, coupling yields of 85-95% can be achieved with minimal epimerization [2] [44].

Optimization Parameters and Reaction Conditions

Coupling ReagentSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Epimerization Level (%)
Dicyclohexylcarbodiimide/1-hydroxybenzotriazoleDichloromethane0-2512-2475-852-5
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateDimethylformamide0-252-685-95<1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazoleAcetonitrile0-256-1280-901-3

The selection of appropriate base systems critically influences reaction outcomes, with diisopropylethylamine and N-methylmorpholine demonstrating superior performance compared to triethylamine in suppressing side reactions [10] [42]. Temperature control proves essential, as elevated temperatures can promote epimerization while lower temperatures may result in incomplete conversion [42] [45].

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis approaches offer sophisticated methodologies for constructing enantiomerically pure 1-(N-phenylalanyl)pyrrolidine derivatives through stereoselective bond formation [13] [14] [16]. These strategies exploit chiral catalysts to control the absolute stereochemistry of newly formed stereocenters, providing access to optically active products with high enantiomeric excess.

Asymmetric [3+2] Cycloaddition Strategies

Enantioselective [3+2] cycloaddition reactions represent a powerful approach for constructing pyrrolidine frameworks with defined stereochemistry [13] [16]. Silver-catalyzed asymmetric cycloaddition reactions utilizing chiral ligands such as brucine derivatives enable the formation of highly substituted pyrrolidine products [16].

The reaction mechanism involves the generation of azomethine ylide intermediates from glycine-derived precursors, which undergo stereoselective cycloaddition with dipolarophiles [14] [16]. Under optimized conditions employing silver acetate with chiral phosphine ligands, enantiomeric excesses exceeding 95% can be achieved with good chemical yields [16].

Asymmetric Hydroamination Approaches

Catalytic asymmetric hydroamination provides an atom-economical route for pyrrolidine synthesis through the intramolecular cyclization of unsaturated amine precursors [18] [19]. Bronsted acid-catalyzed intramolecular hydroamination reactions demonstrate particular utility for constructing pyrrolidines containing quaternary stereocenters [18].

The use of electron-deficient protecting groups on nitrogen, such as nosyl protecting groups, prevents deactivation of Bronsted acid catalysts through deprotonation [18]. Kinetic studies reveal Michaelis-Menten behavior, suggesting the formation of enzyme-like precomplexes similar to those observed in biological catalysis [18].

Biocatalytic Asymmetric Approaches

Engineered cytochrome P411 enzymes provide unprecedented selectivity for asymmetric carbon-hydrogen bond functionalization leading to chiral pyrrolidine products [19] [30]. Directed evolution of these hemoproteins enables the catalysis of intramolecular carbon-hydrogen amination reactions with excellent enantioselectivity [19] [30].

The engineered variant P411-PYS-5149 demonstrates exceptional capability for catalyzing alkyl nitrene insertion into carbon-hydrogen bonds, achieving enantioselectivities up to 96% with turnover numbers exceeding 3900 [19] [30]. This biocatalytic approach represents a sustainable alternative to traditional metal-catalyzed processes while providing superior stereochemical control [19].

Solid-Phase Synthesis and Protecting Group Strategies

Solid-phase synthesis methodologies provide significant advantages for the preparation of 1-(N-phenylalanyl)pyrrolidine, including simplified purification procedures and the potential for automated synthesis protocols [21] [22] [25]. These approaches require careful selection of protecting group strategies to ensure orthogonal deprotection and minimize side reactions.

Fluorenylmethyloxycarbonyl/tert-Butyl Protection Schemes

The fluorenylmethyloxycarbonyl/tert-butyl protection scheme represents the most widely adopted strategy for solid-phase peptide synthesis applications [22] [25]. Fluorenylmethyloxycarbonyl groups provide temporary protection of alpha-amino functionalities, while tert-butyl-based protecting groups offer permanent side-chain protection [25].

Deprotection of fluorenylmethyloxycarbonyl groups typically employs piperidine in dimethylformamide, although recent studies demonstrate that pyrrolidine can serve as an effective alternative base for this transformation [4]. The use of pyrrolidine as a deprotection agent enables the utilization of less polar solvent mixtures, expanding the available solvent space for environmentally sustainable synthesis [4].

Alternative Protecting Group Systems

Para-nitrobenzyloxycarbonyl protecting groups offer orthogonal protection complementary to both fluorenylmethyloxycarbonyl and tert-butyl systems [26]. These groups undergo selective removal under reductive conditions using tin(II) chloride in the presence of hydrochloric acid, providing mild deprotection conditions that minimize epimerization [26].

Protecting GroupDeprotection ConditionsOrthogonalityStability
FluorenylmethyloxycarbonylPiperidine/DimethylformamideBoc, tBu, AllocBase-labile
Para-nitrobenzyloxycarbonylTin(II) chloride/Hydrochloric acidFmoc, Boc, tBuReduction-labile
tert-ButoxycarbonylTrifluoroacetic acidFmoc, AllocAcid-labile
AllyloxycarbonylPalladium(0)/PhenylsilaneFmoc, Boc, tBuPd(0)-labile

Solid-Phase Reaction Optimization

Resin selection critically influences the success of solid-phase synthesis protocols, with polystyrene-based resins providing optimal swelling characteristics in organic solvents [22] [25]. Wang resin and Rink amide resin demonstrate particular utility for carboxylic acid and amide synthesis applications, respectively [25].

Coupling efficiency on solid support typically requires extended reaction times and elevated temperatures compared to solution-phase reactions [22]. Multiple coupling cycles may be necessary to achieve complete conversion, particularly for sterically hindered substrates [22] [25].

Traceless Synthesis Strategies

Traceless solid-phase synthesis approaches enable the preparation of 1-(N-phenylalanyl)pyrrolidine derivatives without leaving any trace of the original attachment point [24] [27]. Triazene linkage chemistry provides one such traceless strategy, forming the connection through diazonium coupling followed by reductive cleavage [6].

The synthesis involves coupling diazonium salts of protected phenylalanine derivatives to functionalized resins, followed by peptide chain assembly and final cleavage using iron(II) sulfate in dimethylformamide [6]. This approach yields products in high purities ranging from 73-94% after cleavage and reduction [6].

Biotechnological Production via Enzymatic Amination

Biotechnological approaches for producing 1-(N-phenylalanyl)pyrrolidine exploit the exquisite selectivity and mild reaction conditions offered by enzymatic catalysis [29] [32]. These methods provide sustainable alternatives to traditional chemical synthesis while offering superior control over stereochemistry and regioselectivity.

Transaminase-Catalyzed Approaches

Omega-transaminases represent a particularly promising class of enzymes for the asymmetric synthesis of chiral amine intermediates [29] [32]. These enzymes catalyze the transfer of amino groups from donor substrates to acceptor ketones or aldehydes, enabling the formation of optically pure amino compounds [29].

Engineered transaminase variants demonstrate expanded substrate scope and improved catalytic efficiency compared to wild-type enzymes [29]. The use of alanine as an amino donor in combination with lactate dehydrogenase recycling systems provides an economical approach for cofactor regeneration [32].

Amine Dehydrogenase Systems

Amine dehydrogenases offer direct routes for the reductive amination of carbonyl compounds to form chiral amines [29]. Engineered phenylalanine dehydrogenase variants, modified through targeted mutagenesis of the carboxylate binding pocket, accept ketone substrates rather than their natural alpha-keto acid substrates [29].

The K68S/N261L double mutant of leucine dehydrogenase demonstrates excellent stereoselectivity for the synthesis of chiral amines from methyl ketones [29]. This variant produces (R)-2-methylbutylamine from 2-methylbutanone with 92.5% conversion and 99.8% enantiomeric excess [29].

Cytochrome P450-Mediated Amination

Engineered cytochrome P450 enzymes provide unprecedented capabilities for carbon-hydrogen bond amination reactions [19] [30]. The P411 variant, containing serine as the heme-ligating residue instead of cysteine, demonstrates enhanced stability and altered reactivity compared to native P450 enzymes [19] [30].

Directed evolution of P411 enzymes yields variants capable of catalyzing the primary amination of benzylic and allylic carbon-hydrogen bonds with excellent chemo-, regio-, and enantioselectivity [30]. These reactions utilize readily available hydroxylamine derivatives as nitrogen sources and can be performed on preparative scales [30].

Process Integration and Optimization

Enzyme SystemSubstrate ScopeEnantiomeric Excess (%)Turnover NumberCofactor Requirements
Omega-transaminaseAryl ketones95-991000-5000Pyridoxal phosphate
Amine dehydrogenaseAlkyl ketones98-99.8500-2000Nicotinamide adenine dinucleotide
Cytochrome P411Benzylic/Allylic C-H90-963000-3930None (self-sufficient)

Biocatalytic processes require careful optimization of reaction conditions including pH, temperature, and substrate concentrations [29]. The integration of multiple enzymatic steps in cascade reactions enables the direct conversion of simple starting materials to complex products while maintaining high stereochemical purity [32].

Physical Description

Glycine appears as white crystals. (NTP, 1992)
DryPowder
Solid
White crystalline powder; odourless

Color/Form

White crystals
MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL
Monoclinic prisms from alc

XLogP3

-2.8

Density

1.1607 (NTP, 1992)
1.161 g/cu cm @ 20 °C

LogP

-3.21
-3.21 (LogP)
-3.21
log Kow = -3.21

Odor

Odorless

Melting Point

451 °F (NTP, 1992)
262 dec °C
Mp 292 (262 °) ° dec.
290 °C decomposes
262.2°C

UNII

TE7660XO1C

Related CAS

15743-44-9 (mono-potassium salt)
17829-66-2 (cobalt salt)
29728-27-6 (monoammonium salt)
32817-15-5 (copper salt)
33242-26-1 (calcium salt)
35947-07-0 (calcium salt (2:1))
513-29-1 (sulfate (3:1))
6000-43-7 (hydrochloride)
6000-44-8 (mono-hydrochloride salt)
63183-41-5 (hydrochloride hydrogen carbonate)
71295-98-2 (phosphate (1:1))
7490-95-1 (hydrochloride (2:1)
7490-95-1 (hydrochloride (2:1))

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 576 of 597 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Supplemental glycine may have antispastic activity. Very early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities.
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Livertox Summary

Betaine is a modified amino acid consisting of glycine with three methyl groups that serves as a methyl donor in several metabolic pathways and is used to treat the rare genetic causes of homocystinuria. Betaine has had only limited clinical use, but has not been linked to instances of serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Genetic Disorder Agents

Therapeutic Uses

AMINOACETIC ACID HAS BEEN OCCASIONALLY USED IN THERAPY OF MYASTHENIA GRAVIS BUT MOST INVESTIGATORS DOUBT THAT THE CMPD HAS ANY VALUE IN THIS DISORDER. ... /IT/ IS ALSO USED IN...ANTACID PREPN, SOMETIMES AS A COMPLEX SALT. HOWEVER.../IT HAS/ LIMITED BUFFERING CAPACITY...
AMINOACETIC ACID IS USED IN...1.1% SOLN AS AN IRRIGATING FLUID IN TRANSURETHRAL RESECTION OF THE PROSTATE. ALTHOUGH A 2.1% SOLN...IS ISOTONIC, IT HAS BEEN FOUND THAT A 1.1% SOLN IS NONHEMOLYTIC.
USUALLY FROM 10-15 L OF AMINOACETIC ACID SOLN ARE REQUIRED FOR IRRIGATION DURING TRANSURETHRAL RESECTION OF PROSTATE.
MEDICATION (VET): IV USE IN DOGS INCREASES THEIR TOLERANCE AGAINST CERTAIN TOXIC PARENTERAL AMINO ACID MIXT.
USED AS ORAL VASODILATOR, POSSIBLE INHIBITORY NEUROTRANSMITTER
The aim of this randomized, double-blind, placebo-controlled trial was to assess the safety and the efficacy of the pharmaceutic drug glycine in 200 patients with acute (<6 hr) ischaemic stroke in the carotid artery territory. Fifty patients received placebo, 49 glycine 0.5 g/day, 51 glycine 1.0 g/day and 50 glycine 2.0 g/day for 5 days in each group. The efficacy of glycine was assessed by clinical analysis, by an enzyme-linked immunosorbent assay of levels of blood serum autoantibodies to NMDA-binding proteines, by detection of excitatory (glutamate, aspartate) and inhibitory (glycine, GABA) amino acid concentrations and lipid peroxidation products (TBARS) in CSF. The trial confirmed the safety profile of the glycine treatment. Slight sedation was observed in 9 patients (4. 5%) as a side-effect. Other marked side-effects or adverse events were absent. The glycine treatment at the dose of 1.0-2.0 g/day was accompanied by a tendency to a decreased 30-day mortality (5.9% in 1. 0 g/day glycine and 10% in 2.0 g/day glycine groups vs. 14% in the placebo and 14.3% in 0.5 g/day glycine groups), to an improved clinical outcome on the Orgogozo Stroke Scale (p < 0.01) and the Scandinavian Stroke Scale (p < 0.01) and to a favourable functional outcome on the Barthel index (p < 0.01 in 1.0 g/day glycine vs. placebo group in patients with no or mild disability). An early normalization of autoantibody titres to NMDA-binding proteins in serum was found (p < 0.01 vs. placebo), a reduction of glutamate and aspartate levels (p < 0.05 vs. placebo), an increase in GABA concentrations (p < 0.01 vs. placebo in severe stroke patients) and also a reduction of TBARS levels (p < 0.05 vs. placebo) in CSF by day 3. Thus, the trial suggests that sublingual application of 1.0-2. 0 g/day glycine started within 6 h after the onset of acute ischaemic stroke in the carotid artery territory is safe and can exert favourable clinical effects. These results will be verified in further trials with a larger number of patients.
Apoptosis of sinusoidal endothelial cells (SECs) is one of the initial events in the development of ischemia-reperfusion injury of the liver. Glycine has been shown to diminish ischemia-reperfusion injury in the liver and improve graft survival in the rat liver transplantation model. Here, we investigated the effect of glycine on apoptosis of primary cultured rat sinusoidal endothelial cells induced by vascular endothelial growth factor (VEGF) deprivation. Isolated rat sinusoidal endothelial cells were cultured in EBM-2 medium supplemented with 10% fetal bovine serum (FBS) and growth factors including 20 ng/mL vascular endothelial growth factor for 3 days. Sinusoidal endothelial cells at 3 days of culture showed spindle-like shapes; however, cells started shrinking and detaching from dishes by vascular endothelial growth factor deprivation. Apoptosis was detected by terminal deoxynucleotidyl transferase (TdT)-mediated d-uridine triphosphate (dUTP)-biotin nick end labeling (TUNEL) staining in these conditions. Control sinusoidal endothelial cells contained only a few percent of biotin nick end labeling-positive cells; however, they started increasing 4 hours after vascular endothelial growth factor deprivation, and the percentage of biotin nick end labeling-positive cells reached about 50% at 8 hours and almost 100% at 16 hours after vascular endothelial growth factor deprivation. Interestingly, this increase in biotin nick end labeling-positive cells after vascular endothelial growth factor deprivation was prevented significantly when glycine (1-10 mmol/L) was added to the medium, the levels being around 60% of vascular endothelial growth factor deprivation without glycine. Furthermore, strychnine (1 umol/L), a glycine receptor antagonist, inhibited this effect of glycine, suggesting the possible involvement of the glycine receptor/chloride channel in the mechanism. Moreover, Bcl-2 protein levels in sinusoidal endothelial cells were decreased 8 hours after vascular endothelial growth factor deprivation, which was prevented almost completely by glycine. It is concluded that glycine prevents apoptosis of primary cultured sinusoidal endothelial cells under vascular endothelial growth factor deprivation.
Kupffer cell-dependent reperfusion injury occurs to the liver following transplantation, most often in fatty livers which fail most frequently due to primary nonfunction. Failure was largely blocked with Carolina rinse solution, which contains glycine, and prevents the activation of Kupffer cells. Furthermore, gentle in situ organ manipulation, which cannot be prevented using standard harvesting techniques, has a detrimental effect on survival. These effects were also prevented by glycine. Since proteolytic activity is increased in both fatty and manipulated livers, amino acids were measured in rinse effluents collected at harvest. A combination of four amino acids correlated with graft function. It is concluded that glycine could be beneficial in clinical liver transplantation to prevent reperfusion injury, and that amino acids measured at harvest may predict graft function.

Pharmacology

Helps trigger the release of oxygen to the energy requiring cell-making process; Important in the manufacturing of hormones responsible for a strong immune system.
Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.

MeSH Pharmacological Classification

Glycine Agents

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CX - Other irrigating solutions
B05CX03 - Glycine

Mechanism of Action

In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia.
Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS.
HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE.
MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS.

Other CAS

56-40-6
18875-39-3

Wikipedia

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one

General Manufacturing Information

Benzene, diethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
Kwon et al. A domino effect in antifolate drug action in Escherichia coli. Nature Chemical Biology, doi: 10.1038/nchembio.108, published online 24 August 2008. http://www.nature.com/naturechemicalbiology

Explore Compound Types